4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
4-Methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with methoxy groups at positions 4 and 2-methoxybenzyl, along with a phenyl group at position 1.
Properties
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-11-7-6-8-14(16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-9-4-3-5-10-15/h3-12H,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBYNSNWSMIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the use of sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. These studies focus on the synthesis of related sulfonamide derivatives that exhibit significant bacteriostatic effects against various bacterial strains. For instance, the design and synthesis of new series of sulfonamide derivatives demonstrated promising antimicrobial activity through inhibition of key bacterial enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) .
Anti-inflammatory Properties
In vitro studies suggest that compounds within this chemical class may possess anti-inflammatory properties. The inhibition of phospholipase A2 (PLA2) has been identified as a potential mechanism through which these compounds exert their effects, indicating their utility in treating inflammatory conditions .
Antiviral Activity
Emerging research indicates that related compounds have shown effectiveness against viral infections, including those caused by H5N1 and SARS-CoV-2. The structural characteristics of these compounds may contribute to their ability to interfere with viral replication processes .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Key modifications to the molecular structure can significantly influence biological activity.
Table 1: Structure-Activity Relationship Insights
Case Study 1: Synthesis and Evaluation
A study synthesized a series of pyridazine derivatives, including this compound, evaluating their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for further development .
Case Study 2: Inhibition Studies
Another investigation focused on the inhibition of PLA2 by this compound class, revealing that specific derivatives could inhibit enzyme activity effectively at low concentrations. This finding supports the hypothesis that these compounds can be developed into therapeutic agents for managing conditions associated with excessive inflammation .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Notes:
- Substituent Effects: The target compound’s 2-methoxybenzyl group enhances lipophilicity compared to smaller substituents (e.g., methyl in ).
- Functional Groups : The nitrile group in 7a () increases polarity and reactivity, contrasting with the target’s methoxy groups, which prioritize hydrogen-bonding interactions .
- Biological Activity : Compound 7 () demonstrates proteasome inhibition, suggesting that the target compound’s carboxamide and methoxy groups may similarly interact with enzymatic active sites .
Structural and Physicochemical Analysis
Hydrogen Bonding and Crystallography
- The carboxamide group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and molecular recognition ( discusses graph-set analysis for such interactions) .
Solubility and Stability
- Methoxy groups generally improve solubility in polar solvents compared to halogenated analogs (e.g., 41I in ).
Biological Activity
4-Methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure
The compound is characterized by a complex structure featuring a dihydropyridazine core with methoxy and phenyl substituents. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:
- In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were reported at 15.625 µM for Staphylococcus aureus and 31.25 µM for Escherichia coli .
- Antifungal Properties : In addition to antibacterial activity, it has shown efficacy against fungal strains such as Candida albicans, with MIC values around 62.5 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving the NF-kB signaling pathway .
Case Studies
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can purity be validated?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions, such as amide bond formation between activated pyridazine intermediates and substituted benzylamines. For example, describes analogous pyrazole-carboxamide syntheses using carbodiimide-mediated coupling (e.g., EDCI/HOBt), followed by purification via flash chromatography . Purity validation should combine HPLC (with UV/Vis detection at λ = 254 nm), mass spectrometry (ESI-MS for molecular ion confirmation), and ¹H/¹³C NMR to verify structural integrity and quantify impurities (<1%).
Basic Question: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
X-ray crystallography (using SHELX software for refinement ) is ideal for resolving stereochemistry and hydrogen-bonding networks. For solution-phase analysis, ¹H/¹⁹F NMR (as in ) identifies substituent environments, while IR spectroscopy confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm).
Advanced Question: How can computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools like molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases) and ADMET predictors (SwissADME, pkCSM) to estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Molecular dynamics simulations (GROMACS) can refine binding mode hypotheses over 100-ns trajectories. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Advanced Question: How to resolve contradictions in observed biological activity across studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Apply dose-response curves (IC₅₀/EC₅₀) across multiple models (primary vs. cancer cells) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Include positive controls (e.g., staurosporine for kinase inhibition) and stability tests (HPLC monitoring under assay conditions) . Statistical meta-analysis (random-effects models) can quantify heterogeneity across datasets .
Advanced Question: What experimental designs are suitable for studying environmental fate?
Methodological Answer:
Adopt a tiered approach per :
- Lab-scale: Assess hydrolysis/photolysis kinetics (OECD 111 guidelines) under controlled pH/light conditions.
- Microcosm studies: Evaluate biodegradation in soil/water systems (LC-MS/MS quantification).
- QSAR modeling: Predict bioaccumulation factors using logP and molecular topology indices.
Include abiotic controls and replicate samples (n ≥ 4) to minimize variability .
Advanced Question: How to optimize crystallization for X-ray diffraction studies?
Methodological Answer:
Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) via vapor diffusion or slow evaporation. Use SHELXD for phase problem resolution and SHELXL for refinement . For poorly diffracting crystals, consider cryoprotection (glycerol) or synchrotron radiation. Twinning analysis (PLATON) and R-factor convergence (<0.05) ensure data reliability.
Advanced Question: How to design assays for target engagement validation?
Methodological Answer:
Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells. Combine with siRNA knockdown to correlate activity loss with target protein reduction. For enzyme targets, use fluorogenic substrates (e.g., Z-LYTE® kinase assays) with kinetic readouts (Vmax/Km comparisons). Dose-dependency and time-course analyses distinguish specific binding from off-target effects .
Advanced Question: What strategies mitigate metabolic instability in vivo?
Methodological Answer:
Identify metabolic hotspots via LC-MS/MS metabolite profiling (human liver microsomes). Introduce steric hindrance (e.g., methyl groups) at labile sites (e.g., methoxy substituents) or replace metabolically vulnerable groups (e.g., replacing esters with amides). Validate using CYP450 inhibition assays (CYP3A4/2D6) and in vivo PK studies in rodent models .
Advanced Question: How to assess enantiomeric purity for chiral analogs?
Methodological Answer:
Use chiral HPLC (Chiralpak® columns) with polar organic mobile phases (e.g., hexane/isopropanol) for separation. Confirm enantiomer ratios via circular dichroism (CD) spectroscopy. For absolute configuration, compare experimental and calculated ECD spectra (TDDFT methods) or perform X-ray crystallography on derivative salts (e.g., tartaric acid) .
Advanced Question: How to integrate this compound into a theoretical framework for drug discovery?
Methodological Answer:
Align with ’s guiding principles: Link to kinase inhibition or epigenetic modulation hypotheses. Use cheminformatics (e.g., Tanimoto similarity to known inhibitors) to prioritize targets. Validate via gene expression profiling (RNA-seq) and pathway analysis (KEGG/GO). Publish negative results to refine structure-activity relationship (SAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
